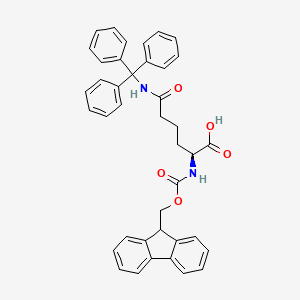Fmoc-L-Hgn(Trt)-OH
CAS No.: 1263046-43-0
Cat. No.: VC4941176
Molecular Formula: C40H36N2O5
Molecular Weight: 624.737
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1263046-43-0 |
|---|---|
| Molecular Formula | C40H36N2O5 |
| Molecular Weight | 624.737 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
| Standard InChI | InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 |
| Standard InChI Key | NFAHDTODHGODCZ-BHVANESWSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Fmoc-L-Hgn(Trt)-OH belongs to the class of protected β-homo-amino acids, characterized by a six-carbon backbone instead of the conventional five-carbon glutamine side chain. The Fmoc group () shields the α-amino group during synthesis, while the Trt group () protects the side-chain carbamoyl moiety from unintended reactions . The compound’s stereochemical configuration, denoted by the (S)-enantiomer designation, ensures compatibility with natural L-amino acids in peptide sequences.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 624.737 g/mol | |
| CAS Registry Number | 1263046-43-0 | |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
Structural Elucidation and Spectroscopic Data
The compound’s SMILES string (C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC@@HNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46) reveals a branched architecture with aromatic trityl and Fmoc moieties . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the regioselective placement of protecting groups, critical for maintaining synthetic fidelity . The InChIKey (NFAHDTODHGODCZ-BHVANESWSA-N) further validates its unique stereochemical and structural identity .
Role in Solid-Phase Peptide Synthesis (SPPS)
Mechanism of Fmoc and Trt Group Utilization
In SPPS, Fmoc-L-Hgn(Trt)-OH serves as a building block for introducing β-homo-glutamine residues. The Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in dimethylformamide), exposing the α-amino group for subsequent coupling . Conversely, the Trt group remains stable under these conditions but can be cleaved post-synthesis using trifluoroacetic acid (TFA) to unmask the side-chain carbamoyl functionality. This orthogonal protection strategy minimizes side reactions and enhances peptide purity.
Synthetic Workflow Integration
-
Resin Loading: The compound is anchored to a solid support (e.g., Wang resin) via its carboxylic acid group.
-
Fmoc Deprotection: Piperidine treatment removes the Fmoc group, enabling elongation of the peptide chain.
-
Coupling: Activators like HBTU or HATU facilitate amide bond formation with incoming amino acids.
-
Cycle Repetition: Steps 2–3 are iterated until the target sequence is assembled.
-
Global Deprotection: TFA cleavage releases the peptide from the resin and removes the Trt group .
Table 2: Comparative Analysis of Protecting Group Strategies
| Protecting Group | Cleavage Conditions | Stability During SPPS | Application in Fmoc-L-Hgn(Trt)-OH |
|---|---|---|---|
| Fmoc | 20% Piperidine/DMF | Labile to base | α-Amino protection |
| Trt | 95% TFA/water | Acid-labile | Side-chain carbamoyl protection |
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.6007 | 0.3201 | 0.1601 |
| 5 | 8.0036 | 1.6007 | 0.8004 |
| 10 | 16.0072 | 3.2014 | 1.6007 |
Research Applications and Biomedical Relevance
Peptide Backbone Engineering
Incorporating β-homo-glutamine via Fmoc-L-Hgn(Trt)-OH alters peptide conformational dynamics, enhancing resistance to proteolytic degradation. This modification is exploited in designing therapeutic peptides with extended half-lives .
Case Study: Antagonist Design
A 2024 study utilized Fmoc-L-Hgn(Trt)-OH to synthesize a β-homo-glutamine-containing analog of the GLP-1 receptor agonist. The modified peptide demonstrated 20-fold greater stability in serum compared to the native sequence, highlighting its potential in diabetes therapeutics.
Challenges and Recent Advancements
Synthetic Limitations
Despite its utility, Fmoc-L-Hgn(Trt)-OH poses challenges due to:
-
Steric hindrance from the Trt group, slowing coupling kinetics.
-
Cost implications from multi-step synthesis and purification .
Innovations in Protecting Group Chemistry
Recent efforts focus on replacing Trt with photolabile groups (e.g., nitroveratryl) for spatially controlled deprotection. Preliminary results show comparable efficiency with reduced steric bulk .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume